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molecular formula C11H15NO4 B8684916 3,4-Dimethoxyphenylcarbamic acid ethyl ester

3,4-Dimethoxyphenylcarbamic acid ethyl ester

Cat. No. B8684916
M. Wt: 225.24 g/mol
InChI Key: HJXGURKBJDMUET-UHFFFAOYSA-N
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Patent
US04617417

Procedure details

A solution of 919 g (6 mol) of 3,4-dimethoxyaniline in 5 L of methylene chloride was treated with 3.3 L of 2N sodium hydroxide. The reaction mixture was cooled to 12° C. and 603 mL (6.3 mol) of ethyl chloroformate was added at a rate to keep the temperature between 25°-30° C. The reaction mixture was stirred at room temperature for 2 hr and the layers were separated. The aqueous layer was extracted with 3×1500 mL of methylene chloride and the combined organic layers were dried over sodium sulfate and treated with Darco*. Evaporation gave an oil to which 3 L of ethyl acetate and 1 L of hexanes were added to crystallize the product. After cooling at 4° C. for 3 hr, the product was filtered and washed with 3×1 L of hexanes. Drying under vacuum gave 1133 g (84%) of the product, mp 75°-78° C. NMR (CDCl3) δ 1.30 (t, 3H, J=7 Hz, OCH2 --CH3), 3.83 (s, 6H, OCH3), 4.18 (q, 2H, J=7 Hz, OCH2 --CH3), 6.58 (br s, 1H, NH ), 6.70 (m, 2H, ArH), 7.12 (m, 1H, ArH).
Quantity
919 g
Type
reactant
Reaction Step One
Quantity
3.3 L
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
603 mL
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[NH2:6].[OH-].[Na+].Cl[C:15]([O:17][CH2:18][CH3:19])=[O:16]>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:6][C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:7]=[CH:8][C:9]=1[O:10][CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
919 g
Type
reactant
Smiles
COC=1C=C(N)C=CC1OC
Name
Quantity
3.3 L
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
603 mL
Type
reactant
Smiles
ClC(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
between 25°-30° C
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 3×1500 mL of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
ADDITION
Type
ADDITION
Details
treated with Darco*
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
gave an oil to which 3 L of ethyl acetate and 1 L of hexanes
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
to crystallize the product
TEMPERATURE
Type
TEMPERATURE
Details
After cooling at 4° C. for 3 hr
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the product was filtered
WASH
Type
WASH
Details
washed with 3×1 L of hexanes
CUSTOM
Type
CUSTOM
Details
Drying under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)NC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1133 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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